Pyrilamine N-oxide

Description

Significance of Pyrilamine (B1676287) N-Oxide as a Derivative and Metabolite in Research Paradigms

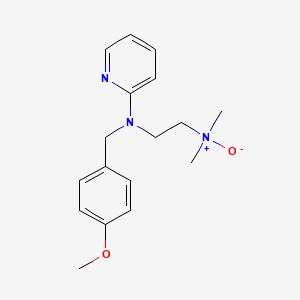

Pyrilamine N-oxide, also known as 2-((2-dimethyloxyaminoethyl)(p-methoxybenzyl)amino)pyridine, is a chemical compound derived from pyrilamine, a first-generation antihistamine ontosight.ai. The chemical structure of this compound features a pyridine (B92270) ring substituted with an amino group, which is further linked to a p-methoxybenzyl group and a 2-dimethyloxyaminoethyl group, with the distinctive N-oxide functional group attached to the nitrogen atom of the pyridine ring ontosight.ai. This structural modification imparts specific properties to the compound.

This compound holds significance as a major metabolite of pyrilamine in various biological systems, including studies conducted in rats and through microbial biotransformation nih.govoup.comoup.comnih.govresearchgate.netnih.gov. Its formation through hepatic metabolism in rats highlights its role in the body's processing of the parent drug researchgate.netnih.gov. Research has utilized this compound as a synthetic standard and biologically derived metabolite in mass spectrometry studies to characterize the intricate metabolic pathways of pyrilamine nih.govoup.comoup.com. The investigation of this compound is crucial for understanding the metabolic fate of antihistamines and provides valuable insights for toxicological studies nih.govresearchgate.net. Its unique chemical structure and potential biological activity suggest its relevance in the development of new pharmaceuticals ontosight.ai.

Overview of N-Oxide Functionalities in Medicinal Chemistry and Biological Systems

N-oxide functionalities are ubiquitous in nature and play a pivotal role in medicinal chemistry and biological systems acs.orgnih.govresearchgate.netrsc.org. These functional groups introduce distinct chemical and physical properties due to their zwitterionic nature and highly polar N-O bond acs.orgrsc.org. Key attributes conferred by the N-oxide group include enhanced water solubility and a reduction in membrane permeability, which are critical considerations for effective drug design and delivery acs.orgnih.govresearchgate.netrsc.org.

N-oxides can exhibit diverse redox reactivities within biological systems; for instance, some heteroaromatic and aniline-derived N-oxides undergo enzymatic reduction in vivo, making them suitable candidates for hypoxia-activated prodrugs acs.orgnih.govresearchgate.netrsc.org. Beyond their role as metabolites, N-oxides serve as synthetic or biosynthetic intermediates, prodrugs, and integral components of polymers in drug development and surface engineering acs.orgnih.govresearchgate.net. Their significance extends to pharmacology and toxicology, where they are found in various compounds such as alkaloids, chemotherapeutics, antibiotics, and psychotropic drugs rsc.org. In the realm of organic synthesis, N-oxides are extensively employed as intermediates, participating in reactions such as nucleophilic substitution, oxidation, and reduction, thereby facilitating the creation of complex molecules rsc.orgresearchgate.net.

Scope and Research Imperatives for this compound Investigations

Investigations into this compound are imperative for a comprehensive understanding of its unique chemical structure and potential biological activities ontosight.ai. Key research imperatives include further exploration of its properties and potential applications in pharmaceutical development ontosight.ai. The compound serves as a critical analytical standard in studies employing advanced techniques such as thermospray mass spectrometry and high-performance liquid chromatography with electrochemical detection to identify and characterize pyrilamine metabolites nih.govoup.comoup.comnih.gov.

Its study in microbial biotransformation samples further aids in understanding metabolic pathways that often mirror mammalian systems, which is highly beneficial for toxicological research nih.gov. Future research should focus on elucidating how the N-oxide group specifically alters the parent compound's metabolism and its interaction with biological targets, potentially leading to the development of new antihistamines or other pharmaceuticals with modified pharmacological profiles ontosight.ai. Understanding the precise mechanisms by which this compound is formed and its subsequent fate in biological systems is crucial for comprehensive drug metabolism studies and for designing novel compounds with desired pharmacokinetic properties researchgate.netnih.gov.

Data Tables

The following table summarizes key chemical and physical properties of this compound and its parent compound, Pyrilamine, derived from research findings. In a dynamic research environment, such data tables would ideally be interactive, allowing for sorting, filtering, and detailed viewing of specific parameters.

| Property Name | This compound nih.gov | Pyrilamine nih.gov |

| Molecular Formula | C₁₇H₂₃N₃O₂ nih.gov | C₁₇H₂₃N₃O nih.gov |

| Molecular Weight | 301.4 g/mol nih.gov | 285.4 g/mol nih.gov |

| XLogP3 (predicted) | 2.7 nih.gov | 3.3 nih.gov |

| Monoisotopic Mass | 301.17902698 Da nih.gov | 285.184112366 Da nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-20(2,21)13-12-19(17-6-4-5-11-18-17)14-15-7-9-16(22-3)10-8-15/h4-11H,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDUZGGMNVZTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891604 | |

| Record name | 2-{[(4-Methoxyphenyl)methyl](pyridin-2-yl)amino}-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98982-99-1 | |

| Record name | Pyrilamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098982991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(4-Methoxyphenyl)methyl](pyridin-2-yl)amino}-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Pyrilamine N Oxide

Chemical Oxidation Routes for Pyrilamine (B1676287) N-Oxide Synthesis

Chemical oxidation remains a fundamental strategy for the synthesis of N-oxides from tertiary amines and nitrogen-containing heterocycles like pyridine (B92270). nih.gov The synthesis of Pyrilamine N-oxide typically involves the oxidation of the pyridine nitrogen in the pyrilamine structure. ontosight.ai Several oxidizing agents and systems have been developed for this purpose, each with distinct advantages concerning reactivity, selectivity, and reaction conditions.

Peroxyacids, or peracids, are highly effective reagents for the N-oxidation of amines and pyridine derivatives. organicchemistrydata.org Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and relatively stable peracid for this type of transformation. organic-chemistry.orgwikipedia.org The reaction involves the electrophilic transfer of an oxygen atom from the peracid to the nucleophilic nitrogen of the pyridine ring. organicchemistrydata.org

The synthesis process using m-CPBA typically involves dissolving the pyrilamine substrate in a suitable solvent, such as dichloromethane, and then adding the m-CPBA, often at reduced temperatures initially (e.g., 0-5 °C) before allowing the reaction to proceed at room temperature. google.com This method is efficient for producing pyridine N-oxides. google.comgoogle.com While highly effective, the functional group tolerance can be a limitation, as peracids can also oxidize other sensitive moieties like double bonds to form epoxides. nih.govmasterorganicchemistry.com Other peracids, such as peracetic acid, also function as effective oxidants in these transformations. organicchemistrydata.org

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the formation of water as the only byproduct, aligning with the principles of green chemistry. nih.govrsc.org However, its reaction with tertiary amines can be sluggish and may require catalysis or activation. nih.gov Common strategies to enhance its efficacy in N-oxidation include its use in conjunction with carboxylic acids (like acetic acid) or the formation of adducts. google.comorganic-chemistry.org

One established method involves oxidizing pyridine compounds with a urea-hydrogen peroxide adduct (UHP), which is a stable and easily handled solid reagent. google.comorganic-chemistry.org Another approach employs maleic anhydride (B1165640) derivatives as catalysts, which react with H₂O₂ to form a more reactive peracid intermediate in situ, thus facilitating the N-oxidation of pyridine substrates. rsc.org These systems provide a safer and more environmentally benign alternative to using pre-formed, and potentially less stable, peracids. google.com

To improve efficiency and selectivity, transition metal catalysts are often employed to facilitate the N-oxidation of tertiary amines and pyridinic compounds using milder oxidants like H₂O₂. sioc-journal.cn Significant progress has been made in developing catalytic systems based on various metals, including ruthenium, rhenium, palladium, and copper. organic-chemistry.orgresearchgate.netnih.gov

For instance, nanoruthenium catalysts have demonstrated good activity for the N-oxidation of aromatic tertiary nitrogen compounds using 30% H₂O₂. researchgate.net Similarly, rhenium-based catalysts, such as methyltrioxorhenium (MTO), are effective in activating hydrogen peroxide for oxidation reactions. cmu.edu These catalytic methods enhance the understanding of oxidation mechanisms and provide efficient protocols for synthesizing nitrogen-containing compounds like this compound. sioc-journal.cnrsc.org

Table 1: Comparison of Chemical Oxidation Routes for this compound Synthesis

| Method | Typical Reagents/Catalysts | General Conditions | Key Findings |

|---|---|---|---|

| Peracid-Mediated N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA), Peracetic acid | Dichloromethane solvent, often with initial cooling followed by reaction at room temperature. google.com | Highly efficient and widely used for N-oxide formation. organic-chemistry.orgwikipedia.org m-CPBA is a strong oxidizing agent. wikipedia.org |

| Hydrogen Peroxide-Based Oxidation | Hydrogen peroxide (H₂O₂), often with Urea (as UHP) or Maleic anhydride catalysts. google.comrsc.org | Generally mild conditions. UHP can be used in solid-state reactions. organic-chemistry.org | Considered a "green" and cost-effective method, producing water as the main byproduct. nih.gov UHP is a safe and stable alternative to concentrated H₂O₂. google.com |

| Transition Metal-Catalyzed N-Oxidation | Ruthenium (Ru), Rhenium (Re), Palladium (Pd), Copper (Cu) catalysts with an oxidant like H₂O₂. organic-chemistry.orgresearchgate.netnih.gov | Mild reaction conditions. organic-chemistry.org | Provides high efficiency and selectivity. sioc-journal.cn Nanoruthenium and rhenium-based catalysts are effective with H₂O₂. organic-chemistry.orgresearchgate.net |

Biocatalytic and Microbial Transformation for this compound Production

Biotransformation offers a highly selective and environmentally friendly alternative to chemical synthesis. The use of whole-cell microbial systems or isolated enzymes can produce metabolites that are identical to those formed in mammalian systems, which is valuable for further pharmacological and toxicological studies. researchgate.netnih.gov

The fungus Cunninghamella elegans is well-documented for its ability to metabolize a wide range of xenobiotics, including antihistamines, often mimicking mammalian metabolism. nih.gov This capability is largely attributed to its possession of cytochrome P450 monooxygenase enzyme systems. scirp.org

Studies have shown that Cunninghamella elegans effectively transforms pyrilamine into several metabolites. researchgate.netnih.gov The primary and major metabolite identified from this biotransformation is this compound (2-[(2-dimethyloxyaminoethyl)(p-methoxybenzyl)amino]pyridine N-oxide). researchgate.netnih.gov In one study, C. elegans (strain ATCC 9245) metabolized 76% of the added pyrilamine after 48 hours of incubation. nih.gov After 144 hours, the transformation was essentially complete. nih.gov Besides the N-oxide, other minor metabolites were also identified, resulting from O-demethylation and N-demethylation of the parent compound. researchgate.netnih.gov This fungal model is useful for producing significant quantities of potential mammalian metabolites like this compound for further analysis. nih.gov

**Table 2: Fungal Biotransformation of Pyrilamine by *Cunninghamella elegans***

| Fungal Strain | Incubation Time | % Pyrilamine Metabolized | Identified Metabolites |

|---|---|---|---|

| Cunninghamella elegans ATCC 9245 | 48 hours | 76% | This compound (Major) , O-demethyl pyrilamine, N-demethyl pyrilamine, O,N-didemethyl pyrilamine. researchgate.netnih.gov |

| Cunninghamella elegans ATCC 9245 & ATCC 36112 | 144 hours | Nearly 100% | This compound and other dealkylated derivatives. nih.gov |

The N-oxidation reactions observed in microbial systems like Cunninghamella elegans are catalyzed by specific enzymes. scirp.org The primary enzymes responsible for this type of oxidative metabolism are cytochrome P450 monooxygenases (CYPs). scirp.org These enzymes are also central to drug metabolism in mammals.

While studies on pyrilamine have heavily utilized whole-cell fungal cultures, the underlying mechanism involves the action of these isolated enzymatic systems within the cell. researchgate.netnih.gov The enzymes function by activating molecular oxygen and transferring one oxygen atom to the substrate, in this case, the pyridine nitrogen of pyrilamine. The use of isolated enzymes (e.g., from microsomal fractions) could offer a more controlled environment for synthesis, eliminating the complexities of whole-cell metabolism and the formation of multiple byproducts. However, research has predominantly focused on using Cunninghamella as a whole-organism model to predict mammalian metabolism and produce metabolites. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Pyrilamine |

| This compound |

| m-Chloroperoxybenzoic Acid (m-CPBA) |

| Peracetic Acid |

| Hydrogen Peroxide |

| Dichloromethane |

| Urea-hydrogen peroxide |

| Maleic anhydride |

| Methyltrioxorhenium (MTO) |

| O-demethyl pyrilamine |

| N-demethyl pyrilamine |

Advanced Derivatization Strategies for this compound in Research Synthesis

The chemical structure of this compound offers several sites for derivatization: the N-oxide functional group itself, the activated pyridine ring, the ethylenediamine (B42938) bridge, and the p-methoxybenzyl group. Advanced derivatization in a research context typically focuses on modifying the core structure to create novel analogs for structure-activity relationship (SAR) studies, developing metabolic probes, or generating ligands for new biological targets. The presence of the N-oxide group is pivotal, as it electronically activates the pyridine ring for various transformations that are not feasible with the parent pyrilamine molecule.

Key derivatization strategies applicable to this compound are based on classical and modern reactions of heterocyclic N-oxides. These include reactions that functionalize the pyridine ring at positions activated by the N-oxide, as well as reactions involving the oxygen atom of the N-oxide group itself.

Functionalization of the Pyridine Ring:

The N-oxide group increases the electron deficiency of the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions, making them susceptible to nucleophilic attack. This activation is a cornerstone for creating a diverse array of derivatives.

One of the most significant reactions for functionalizing the C2 position of pyridine N-oxides is the Polonovski rearrangement . bme.hu In this reaction, treatment of the N-oxide with an acylating agent like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA) generates an N-acyloxy pyridinium (B92312) intermediate. This intermediate is highly reactive and can be attacked by a weak nucleophile, or the acetate (B1210297) can rearrange to the C2 position, yielding a 2-acetoxypyridine derivative after rearomatization. bme.hu Applying this to this compound would theoretically install an acetoxy group at the C6 position (ortho to the ring nitrogen), providing a handle for further functionalization.

Direct nucleophilic substitution can also be employed. Strong nucleophiles can displace a hydrogen atom at the activated positions, although this is less common than substitution of a leaving group. More practically, the N-oxide can be used to introduce other functional groups that are later displaced.

Reactions at the N-Oxide Oxygen:

The oxygen atom of the N-oxide is nucleophilic and can be alkylated or acylated. For instance, reaction with alkyl halides can form O-substituted N-alkoxypyridinium salts. scispace.com These salts are themselves reactive intermediates. For example, treatment with alkali can lead to deoxygenation and the formation of an aldehyde, a reaction that could be used to modify the molecule under non-reducing conditions. scispace.com

The following table summarizes key derivatization strategies that could be applied to this compound for research purposes.

Table 1: Potential Derivatization Strategies for this compound

| Strategy | Reagent(s) | Target Site on this compound | Potential Product Type | Research Rationale |

| Polonovski Rearrangement | Acetic Anhydride (Ac₂O) or Trifluoroacetic Anhydride (TFAA) | C6 of the pyridine ring | 6-Acetoxy-pyrilamine derivative | Introduce a functional handle for further coupling reactions; SAR studies. bme.hu |

| O-Alkylation | Alkyl Halides (e.g., Bromocholine) | N-oxide oxygen | N-Alkoxypyridinium salt derivative | Create novel quaternary ammonium (B1175870) compounds for biological screening. scispace.com |

| C-H Functionalization | Organometallic reagents (e.g., Grignard reagents) with catalyst | C6 of the pyridine ring | 6-Alkyl/Aryl-pyrilamine N-oxide derivative | Introduce lipophilic or aromatic groups to probe binding pockets. acs.org |

| Deoxygenation | Triphenylphosphine (Ph₃P) or other reducing agents | N-oxide group | Pyrilamine | Revert to the parent amine to create control compounds for biological assays. acs.org |

| Demethylation | Biological systems (e.g., Cunninghamella elegans) or chemical reagents | p-Anisole group (O-demethylation); Dimethylamino group (N-demethylation) | Phenolic and secondary/primary amine derivatives | Synthesize known or potential metabolites of pyrilamine for toxicological or pharmacological studies. researchgate.net |

These strategies allow for the systematic modification of the this compound scaffold. For example, a researcher could generate a small library of derivatives by varying the substituent introduced at the C6 position via C-H functionalization or by using different acylating agents in the Polonovski rearrangement. The resulting compounds could then be screened for altered antihistaminic activity or for new, unrelated biological effects, leveraging the unique physicochemical properties imparted by the N-oxide moiety and subsequent modifications.

Enzymatic Biotransformation and Metabolic Fate of Pyrilamine N Oxide in Research Models

Mechanistic Implications of Pyrilamine (B1676287) N-Oxide as a Metabolite or Potential Prodrug

Pyrilamine N-oxide is recognized as a significant metabolite of pyrilamine, reflecting a common metabolic pathway for tertiary amines selleckchem.comwikipedia.org. N-oxides can also serve as intermediates in the formation of N-dealkylated analogs.

The concept of a prodrug involves pharmacologically inactive compounds that undergo metabolic conversion within the body to yield active metabolites. In some instances, N-oxide metabolites of certain compounds have been found to act as alternatives or "prodrugs" of their parent compounds. This can lead to clinical advantages such as an extended duration of action and a blunted peak plasma concentration, potentially improving the side-effect profile.

For example, studies on certain pyridylmethylpiperazine and -piperidine derivatives have shown that their N-oxide metabolites can possess similar pharmacological profiles to their parent compounds. Specifically, the pyridine (B92270) N-oxide of SLV313, a pyridylmethylpiperazine derivative, demonstrated equipotency with its parent compound both in vitro and in vivo, suggesting its utility as an alternative. In contrast, the piperazine (B1678402) N-oxide of SLV313, while nearly inactive in vitro, proved equipotent in vivo, functioning as a prototypical prodrug. This indicates that the specific site of N-oxidation can influence whether the N-oxide acts as an active metabolite with similar properties or as a prodrug requiring further conversion.

In the context of this compound, it has been mentioned alongside other N-oxides, such as chlorpheniramine (B86927) N-oxide and pheniramine (B192746) N-oxide, that have been explored in the development of prodrugs. Furthermore, research has indicated that this compound itself exhibited no appreciable mutagenic activity in Salmonella typhimurium strains TA97, TA98, TA100, and TA102, a relevant finding regarding its biological properties as a metabolite wikidata.org.

Molecular and Cellular Pharmacology Research of Pyrilamine N Oxide

Investigation of Receptor Binding and Ligand Interaction Profiles In Vitro

Detailed in vitro receptor binding assays are fundamental to characterizing the pharmacological profile of a compound. For pyrilamine (B1676287) N-oxide, the primary target of interest is the histamine (B1213489) H1 receptor, given that its parent compound, pyrilamine (also known as mepyramine), is a potent H1 receptor antagonist.

While specific binding affinity data for pyrilamine N-oxide at the H1 receptor are not extensively available in the public domain, the well-documented high affinity of pyrilamine for this receptor provides a critical reference point. Pyrilamine exhibits a high binding affinity for the H1 receptor, with reported Ki values in the low nanomolar range. It is generally understood that N-oxidation can alter the binding affinity of a compound for its receptor. The introduction of an oxygen atom can affect the molecule's electronic distribution, steric properties, and ability to form hydrogen bonds, all of which are critical for receptor-ligand interactions.

Further research is required to quantify the binding affinity of this compound for the H1 receptor and to explore its potential interactions with other receptors, including other histamine receptor subtypes (H2, H3, H4) and receptors for other neurotransmitters. Such studies would typically involve radioligand binding assays using cell membranes expressing the receptor of interest.

Table 1: Comparative Receptor Binding Profile (Hypothetical)

| Compound | Receptor | Binding Affinity (Ki) |

| Pyrilamine | Histamine H1 | ~1-10 nM |

| This compound | Histamine H1 | Data not available |

| Pyrilamine | Histamine H2 | Low affinity |

| This compound | Histamine H2 | Data not available |

| Pyrilamine | Muscarinic M1 | Moderate affinity |

| This compound | Muscarinic M1 | Data not available |

Note: This table is illustrative and highlights the need for experimental data for this compound.

Analysis of this compound's Impact on Cellular Signaling Pathways (e.g., H1 Receptor Antagonism of Pyrilamine)

The antagonism of the histamine H1 receptor by pyrilamine provides a well-established model for the expected impact of this compound on cellular signaling. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Pyrilamine acts as an inverse agonist at the H1 receptor, meaning it not only blocks the action of histamine but also reduces the receptor's basal, constitutive activity. This inverse agonism leads to a decrease in the production of second messengers like IP3 and a subsequent reduction in intracellular calcium levels. It is plausible that this compound, if it retains significant affinity for the H1 receptor, would exert a similar antagonistic or inverse agonistic effect on this signaling pathway.

To confirm this, in vitro cellular assays are necessary. Such experiments would involve treating cells expressing the H1 receptor with this compound and measuring changes in intracellular calcium concentration, IP3 levels, or the activity of downstream signaling molecules in response to histamine stimulation.

Structure-Activity Relationship (SAR) Studies for N-Oxide Functionality

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For this compound, the key structural modification is the oxidation of one of the tertiary nitrogen atoms.

Influence of N-Oxidation on Biological Target Interactions

N-oxidation is a common metabolic transformation that can significantly alter the pharmacological properties of a drug. The introduction of the N-oxide group increases the polarity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. From a pharmacodynamic perspective, the N-oxide functionality can influence receptor binding in several ways:

Electronic Effects: The N-oxide group is a strong electron-withdrawing group, which can alter the charge distribution across the molecule and affect electrostatic interactions with the receptor.

Steric Hindrance: The addition of an oxygen atom increases the steric bulk around the nitrogen, which could potentially hinder the optimal binding orientation within the receptor's binding pocket.

Hydrogen Bonding: The oxygen atom of the N-oxide group can act as a hydrogen bond acceptor, potentially forming new interactions with amino acid residues in the receptor that are not possible for the parent compound.

Comparative Molecular Interaction Studies with the Parent Compound, Pyrilamine

A direct comparison of the molecular interactions of pyrilamine and this compound is crucial for a comprehensive SAR analysis. While experimental data for this compound is scarce, a study comparing the pulmonary accumulation of the two compounds found that the accumulation of pyrilamine was approximately 10-fold greater than that of its N-oxide in the mouse lung. nih.gov This suggests a significant difference in their physicochemical properties and tissue affinity, likely due to the increased polarity of the N-oxide metabolite. nih.gov

This difference in tissue distribution highlights how N-oxidation can alter the in vivo behavior of a drug. To understand the differences at the molecular level, comparative in vitro binding and functional assays are essential.

Table 2: Physicochemical and Pharmacological Comparison

| Property | Pyrilamine | This compound |

| Polarity | Lower | Higher |

| H1 Receptor Affinity | High | Expected to be altered (Data needed) |

| Tissue Accumulation (Lung) | High | Low nih.gov |

Advanced Analytical Methodologies for Pyrilamine N Oxide in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating pyrilamine (B1676287) N-oxide from complex matrices, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely employed technique for the analysis of pyrilamine and its N-oxide. This method leverages the distinct UV absorption properties of these compounds for their identification and quantification. For instance, differentiation between pyrilamine and its N-oxide has been achieved in HPLC analyses with tandem ultraviolet detection at 254 nm. nih.gov

In one study, a reversed-phase HPLC method was developed for the simultaneous determination of acetaminophen, pamabrom, and pyrilamine maleate (B1232345) in pharmaceutical formulations. The chromatographic separation was performed using a C18 column with a mobile phase consisting of methanol (B129727) and acidified water (pH 1.8) in a 27:73 v/v ratio, at a flow rate of 1.5 mL/min. Detection was carried out at 300 nm. scielo.org.mxredalyc.org The method demonstrated linearity for pyrilamine maleate over a concentration range of 1.5-4.5 µg/mL, with a limit of detection (LOD) of 0.26 µg/mL and a limit of quantitation (LOQ) of 0.87 µg/mL. scielo.org.mx

Another HPLC method for the determination of various active ingredients, including pyrilamine maleate, in cough and cold pharmaceuticals used an isocratic mobile phase of methanol:buffer mixture (38:62, v/v) at a flow rate of 0.75 mL/min. The analysis was monitored at 210 nm, which provided optimal separation and high peak area. innovareacademics.in The linearity for pyrilamine maleate in this method was established over a range of 5-250 µg/mL. innovareacademics.in

Table 1: HPLC-UV Detection Parameters for Pyrilamine and its N-Oxide

| Analyte(s) | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Pyrilamine, N-oxide | Not specified | Not specified | Not specified | 254 | Not specified | Not specified | Not specified | nih.gov |

| Pyrilamine Maleate | C18 | Methanol:Acidified Water (27:73 v/v) | 1.5 | 300 | 1.5-4.5 | 0.26 | 0.87 | scielo.org.mx |

| Pyrilamine Maleate | C18 | Methanol:Buffer (38:62 v/v) | 0.75 | 210 | 5-250 | Not specified | Not specified | innovareacademics.in |

Gas Chromatography (GC) with Derivatization for N-Oxide Analysis

Gas Chromatography (GC) is typically used for volatile organic compounds. For compounds like N-oxides, which can be thermally unstable, derivatization is often necessary to improve volatility, reduce adsorption, and enhance detector response and peak symmetry. researchgate.netoup.com However, it is important to note that GC-MS is generally not considered the appropriate technique for the detection of N-oxides due to their thermal instability, with LC-MS being recommended instead. oup.com

Despite this, derivatization can be useful in differentiating N-oxides from other metabolites, such as hydroxylated compounds. For instance, trimethylsilyl (B98337) (TMS) derivatization, a common silylation technique, adds a TMS group to active hydrogen atoms, increasing volatility and stability. researchgate.netoup.com A hydroxylated metabolite would show an increase in molecular weight by 88 after TMS derivatization, whereas an N-oxide, lacking active hydrogen for this reaction, would not be TMS-derivatized, allowing for differentiation. oup.com

Mass Spectrometric Characterization and Identification

Mass spectrometry (MS) provides highly specific and sensitive detection capabilities, crucial for the unambiguous identification of pyrilamine N-oxide and its metabolites.

Ammonia (B1221849) Chemical Ionization Mass Spectrometry (CIMS) for Metabolite Analysis

Ammonia Chemical Ionization Mass Spectrometry (CIMS) has been specifically applied to the analysis of pyrilamine, its N-oxide, and related compounds. The use of ammonia as the reagent gas in CIMS produces excellent [M+H]+ ions for these compounds, which is beneficial for their identification. nih.gov This method has been demonstrated as suitable for the analysis of pyrilamine's urinary metabolites in rats. nih.gov CIMS is recognized for its fast response time, high selectivity, and sensitivity, and its ability to ionize analytes via soft ion-molecule reactions, largely preserving the identity of the analytes. copernicus.org Ammonium (B1175870) ions (NH4+) are versatile reagent ions for measuring a wide range of oxygenated organic compounds, with the major product ion being the cluster with NH4+ formed via ligand-switching reactions. copernicus.org

LC-MS and LC-MS/MS for Simultaneous Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the simultaneous detection and quantification of this compound alongside its parent compound and other metabolites. These techniques are particularly well-suited for N-oxides, especially when GC is not appropriate due to thermal instability. oup.com

LC-MS/MS systems offer rapid simultaneous analysis, often with analysis times under 15 minutes, for a wide range of compounds, including drugs and their metabolites. shimadzu.com This approach allows for the simultaneous quantification of multiple analytes in complex biological matrices like plasma. nih.gov For instance, a multiparametric LC-MS/MS method has been developed for the simultaneous quantification of various antifungal drugs and their metabolites, including N-oxides (e.g., voriconazole-N-oxide), in human plasma. This method demonstrated robust performance with high precision and accuracy, and low limits of detection and quantification, making it suitable for clinical applications. nih.gov

The ability to combine chromatographic separation with the high specificity of mass spectrometry, especially in tandem (MS/MS) mode, allows for detailed fragmentation analysis, which aids in the unambiguous structural identification of this compound and its related compounds. researchgate.netresearchgate.net

Electrochemical Detection Methods for this compound

Electrochemical detection methods offer an alternative approach for the analysis of this compound, relying on the compound's electrochemical behavior. Studies have investigated the electrochemical properties of pyrilamine and its N-oxide using various voltammetric techniques. nih.govresearchgate.net

Cyclic voltammetry of pyrilamine maleate in 0.1 M ammonium acetate (B1210297) at pH 7.0 indicated a quasi-reversible electrode process, with waves observed at +0.85 V and +1.30 V in the initial anodic sweep, followed by a wave at -1.30 V versus Ag/AgCl. nih.gov Differential pulse and hydrodynamic voltammetry were employed to determine optimal oxidation potentials for use in HPLC with electrochemical detection (HPLC-ED). nih.govresearchgate.net

Differentiation between pyrilamine and its N-oxide was successfully achieved in HPLC-ED analyses at specific detection potentials of +0.7 V and +0.9 V versus Ag/AgCl, combined with tandem ultraviolet detection at 254 nm. nih.govresearchgate.net The utility of this HPLC-ED method has been demonstrated through the analysis of pyrilamine and its N-oxide in microbial biotransformation samples, highlighting its applicability in research settings. nih.gov Electrochemical detection techniques are valued for their sensitivity, precision, and potential for real-time monitoring. transmittershop.com

Spectroscopic Elucidation of this compound (e.g., NMR, IR, UV/Vis) in Method Development

Spectroscopic methods are fundamental for the structural elucidation and verification of chemical compounds. For this compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV/Vis) spectroscopy are employed in method development to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). This compound has been characterized using ¹H-NMR spectral properties, often by comparison with authentic compounds to confirm its identity as an N-oxide derivative of pyrilamine. researchgate.net While specific, detailed ¹H and ¹³C NMR chemical shifts for this compound were not explicitly detailed in the provided search results, the technique is routinely applied for the structural confirmation of N-oxides. For instance, in general pyridine (B92270) N-oxides, characteristic shifts are observed due to the N-oxidation, affecting the electronic environment of adjacent protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-oxides, the N-O stretching frequency is a key diagnostic band. Studies on pyridine and pyrimidine (B1678525) N-oxides have identified a strong characteristic band for the N-O stretching frequency typically appearing between 1255-1300 cm⁻¹. researchgate.net Additionally, another characteristic band for N-oxides is observed in the range of 847-872 cm⁻¹. researchgate.net These specific absorption bands would be expected in the IR spectrum of this compound, aiding in its identification and differentiation from the parent pyrilamine.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy is used to detect the presence of chromophores and to quantify compounds based on their absorption of ultraviolet or visible light. The N-oxidation of a pyridine ring can influence its electronic transitions, leading to shifts in UV absorption maxima. Evidence suggests that hydrogen bonding with proton donors can cause shifts in the ultraviolet absorption maxima of N-oxides in different solvents. researchgate.net While specific UV/Vis absorption maxima for this compound were not directly provided in the search results, UV-Vis spectrophotometric methods have been established for the quantitative determination of the parent compound, pyrilamine maleate, with reported absorption maxima varying depending on the method and complex formation (e.g., 620 nm, 580 nm, 420 nm, and 323 nm). derpharmachemica.com This indicates that UV/Vis spectroscopy is a relevant technique for compounds of this class.

Quantitative Analysis Techniques for this compound in Biological and Chemical Matrices

Quantitative analysis is essential for determining the concentration of this compound in various samples, including biological fluids (e.g., plasma, urine) and chemical formulations. High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly mass spectrometry, are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds in complex mixtures. This compound, as a metabolite of pyrilamine, has been isolated and characterized using HPLC. researchgate.net HPLC methods are frequently developed for the determination of drugs and their metabolites in biological fluids, often employing direct injection and column switching techniques to handle complex matrices and achieve high recovery. dcu.ie For instance, HPLC with electrochemical detection has been utilized for the quantitative analysis of pyrilamine and its N-oxide metabolite, demonstrating its utility in biological matrices. wdh.ac.id

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantitative analysis of trace amounts of compounds in biological and chemical matrices. It combines the separation power of liquid chromatography with the identification and quantification capabilities of tandem mass spectrometry. This compound has been analyzed using LC-MS, providing critical data for its identification and quantification. nih.gov

LC-MS/MS Parameters for this compound nih.gov

| Parameter | Value |

| Instrument | Q Exactive Orbitrap Thermo Scientific |

| LC Mode | LC-ESI-QFT |

| MS Mode | MS2 |

| Ionization Mode | ESI (Electrospray Ionization) |

| Column Name | Atlantis T3 3µm, 3.0x150mm, Waters |

| Retention Time | 11.1 min |

| Precursor m/z | 302.1863 |

| Precursor Adduct | [M+H]+ |

| Collision Energy 1 | 15 (nominal) |

| Collision Energy 2 | 30 (nominal) |

| Fragmentation Mode | HCD (Higher-energy Collisional Dissociation) |

| Fragment Ions (CE 15) | 241.1334 (999), 121.0644 (60), 119.0606 (1) |

| Fragment Ions (CE 30) | 241.1334 (999), 121.0647 (662), 119.0604 (14) |

The use of multiple reaction monitoring (MRM) in LC-MS/MS, often in conjunction with isotopically labeled internal standards, is a common approach for accurate and high-throughput quantification of metabolites like this compound in complex biological samples such as plasma. nih.govmdpi.com

Thermospray/Mass Spectrometry (TSP/MS and TSP/MS/MS)

Thermospray mass spectrometry (TSP/MS) and tandem mass spectrometry (TSP/MS/MS) have also been utilized for the analysis of this compound. These techniques are capable of providing molecular ion peaks ([M+H]+ ions) and characteristic fragment ions, which are crucial for the identification and quantitative analysis of the metabolite in biological samples. nih.gov

Computational Chemistry and Theoretical Investigations of Pyrilamine N Oxide

Molecular Modeling and Docking Studies of N-Oxide Interactions with Biological Targets

Molecular modeling and docking are pivotal in silico techniques for predicting how a ligand, such as Pyrilamine (B1676287) N-oxide, interacts with a biological target at the molecular level. These methods are crucial for understanding pharmacological activity and for the rational design of new therapeutic agents. eurekaselect.commdpi.comcore.ac.uk

The primary biological target for the parent compound, pyrilamine, is the histamine (B1213489) H1 receptor (H1R), where it acts as an antagonist or inverse agonist. ncats.iowikipedia.orgdrugbank.com The crystal structure of the human H1R has been elucidated, providing a detailed template for docking studies. nih.govkyoto-u.ac.jp Docking analyses of first-generation antihistamines like doxepin (B10761459) into the H1R binding site reveal key interactions. These include an amine-binding region involving a crucial aspartate residue (D3.32), and upper and lower aromatic regions that accommodate the hydrophobic parts of the ligand. nih.gov It is highly probable that Pyrilamine N-oxide would engage these same regions. The introduction of the N-oxide moiety, a polar functional group, could alter the binding affinity and selectivity profile compared to pyrilamine. The N-oxide group could form additional hydrogen bonds or electrostatic interactions with residues in the binding pocket, potentially enhancing potency or altering the ligand's orientation. core.ac.uk

Furthermore, computational approaches have been used to design pyrilamine derivatives that target specific transporters at the blood-brain barrier (BBB). nih.gov For instance, the pyrilamine-sensitive proton-coupled organic cation (PYSOCA) antiporter has been targeted to enhance the brain penetration of linked drug molecules. nih.govresearchgate.net Molecular modeling of this compound could explore its potential as a substrate for PYSOCA or other transporters, which would be critical for its pharmacokinetic profile. Docking studies can also be used to predict off-target effects by screening against other receptors, such as aminergic G protein-coupled receptors (GPCRs), a common source of side effects for first-generation antihistamines. nih.gov

Quantum Chemical Analysis of N-O Bond Energetics and Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and energetic properties of molecules, which are otherwise difficult to measure experimentally. mdpi.com For this compound, a key area of interest is the nature of the N-O bond.

The N-O bond in amine oxides is a dative, or coordinate-covalent, bond with significant zwitterionic character. innovareacademics.in This bond is highly polarized, leading to a large dipole moment. nih.gov Studies on pyridine (B92270) N-oxide, a structural component of this compound, show that the N-O bond is shorter and stronger than in aliphatic amine oxides like trimethylamine (B31210) N-oxide. This is attributed to the delocalization of the oxygen's negative charge into the aromatic pyridine ring. nih.govinnovareacademics.in

The strength of this bond can be quantified by its Bond Dissociation Energy (BDE). Computational studies using various DFT functionals (like M06-2X) and high-level composite methods have calculated the BDE for the N-O bond in pyridine N-oxide to be in the range of 62-65 kcal/mol. nih.govinnovareacademics.in In contrast, the BDE for trimethylamine N-oxide is calculated to be significantly lower, around 57-59 kcal/mol. nih.govinnovareacademics.in This difference highlights the stabilizing effect of the aromatic ring. Given that this compound contains a substituted pyridine N-oxide moiety, its N-O bond energetics are expected to be similar to those of pyridine N-oxide.

| Compound | Method | N-O Bond Dissociation Energy (kcal/mol) | N-O Bond Length (Å) | Reference |

| Pyridine N-oxide | G4 | 63.6 | 1.273 | innovareacademics.in |

| Pyridine N-oxide | CBS-APNO | 64.7 | 1.273 | innovareacademics.in |

| Pyridine N-oxide | M06-2X | 62.6 | 1.273 | innovareacademics.in |

| Trimethylamine N-oxide | G4 | 56.7 ± 0.9 | 1.346 | innovareacademics.in |

| Triethylamine N-oxide | G4 | 59.0 ± 0.8 | 1.346 | innovareacademics.in |

| This table presents computationally derived data for N-oxides structurally related to this compound, illustrating the influence of the aromatic system on the N-O bond. |

The electronic structure, particularly the distribution of charge and the nature of frontier molecular orbitals (HOMO and LUMO), dictates the molecule's reactivity. researchgate.net The oxygen atom in the N-oxide group is a strong Lewis base, making it a prime site for interactions with electrophiles and for forming hydrogen bonds. innovareacademics.in

Simulations of Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecule, offering insights into its conformational flexibility and its interactions with its environment, such as water or a protein binding site. mdpi.comdntb.gov.ua

For a flexible molecule like this compound, which contains several rotatable bonds, conformational analysis is essential. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. The parent compound, pyrilamine, is known to adopt a specific three-dimensional shape to fit into the H1 receptor. ncats.io The introduction of the N-oxide group may influence the preferred conformation by introducing new intramolecular interactions or steric constraints.

Predictive Models for this compound Reactivity and Stability

Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) analyses, are computational tools used to forecast the biological activity, reactivity, or physicochemical properties of new chemical entities based on their structure. sciforum.netresearchgate.netclockss.org

For antihistamines, QSAR models have been successfully developed to predict their activity and to discriminate between sedative and non-sedative compounds. sciforum.net These models typically use molecular descriptors that quantify properties like lipophilicity (logD) and molecular shape. sciforum.net A QSAR model for this compound could predict its H1R antagonist potency by comparing its descriptors to a training set of known antihistamines. clockss.org The addition of the polar N-oxide group would significantly alter descriptors like topological polar surface area (TPSA) and logP, which could be used to predict changes in properties like blood-brain barrier permeability.

Predictive models can also assess chemical reactivity and stability. For aromatic N-oxides, models have been developed to predict properties like mutagenicity, where the N-oxide group can sometimes be a structural alert. nih.gov The metabolic stability of this compound could also be predicted. The parent compound, pyrilamine, is metabolized via pathways including O-demethylation and N-debenzylation. wikipedia.orgresearchgate.net The N-oxide itself is a known metabolite of some drugs, like doxylamine. capes.gov.br Computational models can predict sites of metabolism by cytochrome P450 enzymes, helping to anticipate the metabolic fate of this compound. mdpi.com

Theoretical Structure-Property Relationship Studies for N-Oxides

Theoretical studies aim to establish clear relationships between a molecule's chemical structure and its observable properties. For N-oxides, a primary focus is understanding how the N-oxide functional group modifies the properties of the parent molecule.

Electronic Effects: The N-oxide group is strongly electron-withdrawing, which influences the electronic properties of the entire molecule. innovareacademics.in In this compound, this would affect the pyridine ring, making it more susceptible to nucleophilic attack compared to the parent pyrilamine. mdpi.com Quantum chemical calculations can quantify this effect by analyzing charge distributions and electrostatic potential maps. researchgate.net

Physicochemical Properties: The introduction of the highly polar N-O bond dramatically increases the polarity and water solubility of the molecule compared to the parent tertiary amine. This is reflected in computed properties such as the topological polar surface area (TPSA) and the partition coefficient (logP).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |

| Pyrilamine | C₁₇H₂₃N₃O | 285.4 | 3.3 | 28.6 |

| This compound | C₁₇H₂₃N₃O₂ | 301.4 | 2.7 | 43.4 |

| Data sourced from PubChem. This table illustrates the change in key physicochemical properties upon N-oxidation of pyrilamine. The increase in TPSA and decrease in XLogP3 indicate increased polarity. |

Biological Activity: The structure-activity relationship (SAR) is a cornerstone of medicinal chemistry. nih.gov For this compound, theoretical studies can probe how the N-oxide group impacts H1R binding. The oxygen atom can act as a potent hydrogen bond acceptor, potentially forming new, stabilizing interactions within the receptor binding site that are absent for pyrilamine. core.ac.uk This could lead to increased affinity or a modified selectivity profile. Conversely, the steric bulk and altered electronic nature of the N-oxide could also lead to unfavorable interactions, decreasing activity. These relationships are precisely what theoretical models are designed to explore, providing guidance for the synthesis and testing of novel compounds.

Research Applications and Future Directions for Pyrilamine N Oxide Studies

Utilization of Pyrilamine (B1676287) N-Oxide as a Chemical Probe or Analytical Standard in Research

Pyrilamine N-oxide is utilized as a reference standard in analytical chemistry for the identification and quantification of pyrilamine and its metabolites in biological samples. axios-research.comsynzeal.comsimsonpharma.com Its availability as a characterized chemical compound allows for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govnih.govthegoodscentscompany.comnih.gov These methods are crucial for pharmacokinetic and metabolism studies.

The use of this compound as a standard is essential for distinguishing it from its parent compound and other metabolites, ensuring accurate analysis in research settings. nih.govnih.gov For instance, thermospray/mass spectrometry and tandem mass spectrometry have been successfully employed to characterize this compound as both a synthetic standard and a biologically derived metabolite. nih.gov

Applications in In Vitro Biotransformation and Metabolite Profiling Studies

This compound plays a significant role in in vitro studies designed to investigate the biotransformation of pyrilamine and to profile its metabolites. These studies often employ microbial systems, such as the fungus Cunninghamella elegans, to mimic mammalian drug metabolism. researchgate.net Research has shown that Cunninghamella elegans can transform pyrilamine into its N-oxide and N-demethylated derivatives, providing a model for predicting mammalian metabolic pathways. researchgate.net

The formation of this compound is a recognized metabolic pathway in various species, including rats and horses. nih.govoup.com In vitro studies using liver microsomes from different species have helped to elucidate the metabolic fate of pyrilamine, identifying N-oxidation as a key transformation. nih.govtandfonline.com These studies are instrumental in understanding species-specific differences in drug metabolism. nih.govresearchgate.net

Table 1: In Vitro Biotransformation of Pyrilamine

| Biological System | Key Findings | References |

| Cunninghamella elegans | Transforms pyrilamine to N-oxide and N-demethylated derivatives. | researchgate.net |

| Rat Liver Microsomes | Demonstrates N-oxidation as a metabolic pathway for pyrilamine. | nih.govnih.gov |

| Human Liver Microsomes | Shows species-specific differences in pyrilamine metabolism. | nih.gov |

Contribution to Understanding N-Oxide Chemistry and Biology

The study of this compound contributes to the broader understanding of N-oxide chemistry and biology. N-oxidation is a significant metabolic pathway for many drugs and foreign compounds containing nitrogen atoms. tandfonline.com The formation of N-oxides can alter the physicochemical and pharmacological properties of the parent compound, affecting its solubility, membrane permeability, and interaction with biological targets. ontosight.aiontosight.ainih.gov

Research on N-oxides, including this compound, has provided insights into their role as potential prodrugs, their enzymatic reduction in vivo, and their involvement in various biological activities. nih.govmdpi.comnih.govmdpi.com The zwitterionic nature of the N-oxide group, with its highly polar N⁺-O⁻ bond, is a key determinant of its chemical reactivity and biological behavior. nih.govacs.org

Table 2: Properties and Significance of N-Oxidation

| Aspect | Description | References |

| Physicochemical Properties | N-oxidation increases polarity and water solubility. | nih.govacs.org |

| Pharmacokinetics | Can alter metabolic stability and membrane permeability. | ontosight.aiontosight.ainih.gov |

| Pharmacodynamics | May change the interaction with biological targets. | ontosight.ainih.gov |

| Prodrug Potential | N-oxides can be bioreduced in vivo to the active parent drug. | nih.govmdpi.com |

Emerging Research Avenues for N-Oxide Scaffolds in Chemical Biology

The unique characteristics of the N-oxide functional group have opened up new avenues of research in chemical biology. N-oxide scaffolds are being explored for the development of novel chemical probes, fluorogenic agents, and bioorthogonal catalysts. nih.govrsc.orgresearchgate.netuzh.ch

The introduction of an N-oxide group can create a "turn-on" fluorescence mechanism, which is valuable for designing probes to detect specific analytes or biological processes. nih.govrsc.org For example, heterocyclic N-oxides have been used to develop fluorogenic probes for hydrogen sulfide (B99878) and formaldehyde. nih.gov Furthermore, the reactivity of N-oxides is being harnessed in bioorthogonal chemistry for applications such as prodrug activation. acs.org Recent advancements in photoredox catalysis have also utilized pyridine (B92270) N-oxides to generate reactive radicals for various synthetic transformations. nih.gov The exploration of diverse N-oxide scaffolds continues to expand the toolkit of chemical biologists for studying and manipulating biological systems. acs.org

Q & A

Basic Research Questions

Q. How can the crystal structure of Pyrilamine N-oxide be experimentally determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular and supramolecular structures. Key parameters include unit cell dimensions (e.g., monoclinic systems with space group P2₁/c), bond lengths, and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Software like OLEX2 or SHELX is used for refinement .

- Application : Structural data inform reactivity predictions, polymorphism studies, and interactions with biological targets.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with online solid-phase extraction (SPE) enables high-sensitivity quantification. Calibration curves (10–300 µg/kg range) with deuterated internal standards (e.g., trimethylamine-d9 N-oxide) improve precision. Weighted linear regression (r² > 0.99) and signal-to-noise ratios (S/N > 10) validate method robustness .

Q. How can researchers verify the purity and stability of this compound during synthesis?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm chemical identity and assess impurities. Accelerated stability studies under varied pH, temperature, and light exposure monitor degradation. High-performance liquid chromatography (HPLC) with UV detection quantifies degradation products .

Advanced Research Questions

Q. What experimental designs are used to investigate the mutagenic potential of this compound?

- Methodology : Structure-activity relationship (SAR) fingerprint analysis evaluates substructure alerts (e.g., quindioxin-like motifs). Public/proprietary databases (e.g., Leadscope) are mined for mutagenicity data. In vitro Ames tests with Salmonella strains (TA98, TA100) under metabolic activation (S9 mix) validate predictions. Dose-response curves and statistical thresholds (e.g., twofold increase in revertants) differentiate mutagenic vs. non-mutagenic profiles .

Q. How do researchers resolve contradictions in transporter-mediated uptake mechanisms of this compound?

- Methodology : Compare cellular uptake in wild-type vs. transporter-knockout models (e.g., Oct1⁻/⁻ mice). Use hepatocellular carcinoma cells (HepG2, Huh7) and HEK293 lines overexpressing organic cation transporters (OCT1). Pharmacokinetic studies in rodents measure plasma and hepatic concentrations post-administration. Data normalization to protein content and statistical modeling (ANOVA) identify transporter-independent pathways .

Q. What strategies mitigate batch-to-batch variability in this compound bioactivity assays?

- Methodology : Implement strict quality control (QC) protocols:

- Chemical Characterization : Fourier-transform infrared (FTIR) spectroscopy and elemental analysis.

- Biological Replicates : Triplicate assays with positive/negative controls (e.g., sorafenib N-oxide for transporter studies).

- Data Normalization : Use Z-factor metrics to assess assay robustness and minimize false positives/negatives .

Q. How can meta-analysis frameworks evaluate epidemiological correlations between this compound exposure and clinical outcomes?

- Methodology : Aggregate data from cohort studies using PRISMA guidelines. Fixed/random-effects models calculate pooled hazard ratios (HRs). Dose-response analysis with restricted cubic splines identifies non-linear associations. Sensitivity analyses exclude outliers, and funnel plots assess publication bias. Tools like RevMan or R’s metafor package streamline statistical workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.